

Comparative study of Diethyl vs Dimethyl 1,4-cyclohexanedicarboxylate properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Diethyl 1,4-cyclohexanedicarboxylate
Cat. No.:	B097560

[Get Quote](#)

An In-Depth Comparative Analysis for Researchers and Formulation Scientists: Diethyl vs. Dimethyl 1,4-Cyclohexanedicarboxylate

Introduction

In the realm of polymer chemistry and material science, the selection of appropriate monomers and intermediates is paramount to achieving desired end-product properties. Among the cycloaliphatic diesters, **Diethyl 1,4-cyclohexanedicarboxylate** (DECH) and Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) are two prominent building blocks. While structurally similar, the subtle difference in their ester alkyl groups—ethyl versus methyl—gives rise to significant variations in their physicochemical properties, reactivity, and, consequently, their performance in various applications. This guide provides a comprehensive comparative study of these two molecules, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between DECH and DMCD begin with their core physical and chemical properties. These characteristics influence everything from storage and handling to reaction kinetics and final polymer morphology. The data presented below has been synthesized from authoritative chemical databases and supplier technical sheets.

Property	Diethyl 1,4-cyclohexanedicarb oxylate (DECH)	Dimethyl 1,4-cyclohexanedicarb oxylate (DMCD)	Significance of the Difference
Molecular Formula	<chem>C12H20O4</chem> ^[1]	<chem>C10H16O4</chem> ^[2]	The larger ethyl groups in DECH result in a higher molecular weight and greater steric hindrance.
Molecular Weight	228.28 g/mol ^{[1][3]}	200.23 g/mol ^{[2][4]}	Affects molar ratio calculations in synthesis and influences properties like viscosity and boiling point.
CAS Number	72903-27-6 (mixture) ^{[1][3]}	94-60-0 (mixture) ^{[2][4]}	Critical for unambiguous identification and regulatory compliance.
Appearance	Colorless liquid that may crystallize ^[1]	Partially crystalline solid; low melting ^{[2][5]}	DMCD's solid nature at room temperature requires heating for handling, unlike the typically liquid DECH.
Boiling Point	285 - 286 °C ^[1]	~265 °C (mixed isomer) ^[2]	The higher boiling point of DECH is due to its greater molecular weight and van der Waals forces.
Melting Point	Not specified (liquid at RT)	14 °C (cis-isomer), 71 °C (trans-isomer) ^[2]	The distinct melting points of DMCD isomers can influence its crystalline structure in polymers.

Density	~1.049 g/mL[1]	~1.111 g/mL at 25 °C[4]	DMCD is slightly denser, which can be a factor in formulations where volume is critical.
Refractive Index	n _{20/D} 1.450 - 1.454[1]	n _{20/D} ~1.458[2][4]	Useful for quick purity checks and characterization.
Solubility	Excellent in organic solvents[1]	Water: 12,000 mg/L at 25 °C[2]	DMCD has some water solubility, while DECH is more hydrophobic. This affects its use in aqueous vs. solvent-based systems.

Synthesis and Chemical Reactivity

The choice between DECH and DMCD often hinges on the specific chemical transformations they will undergo, particularly in polymerization reactions.

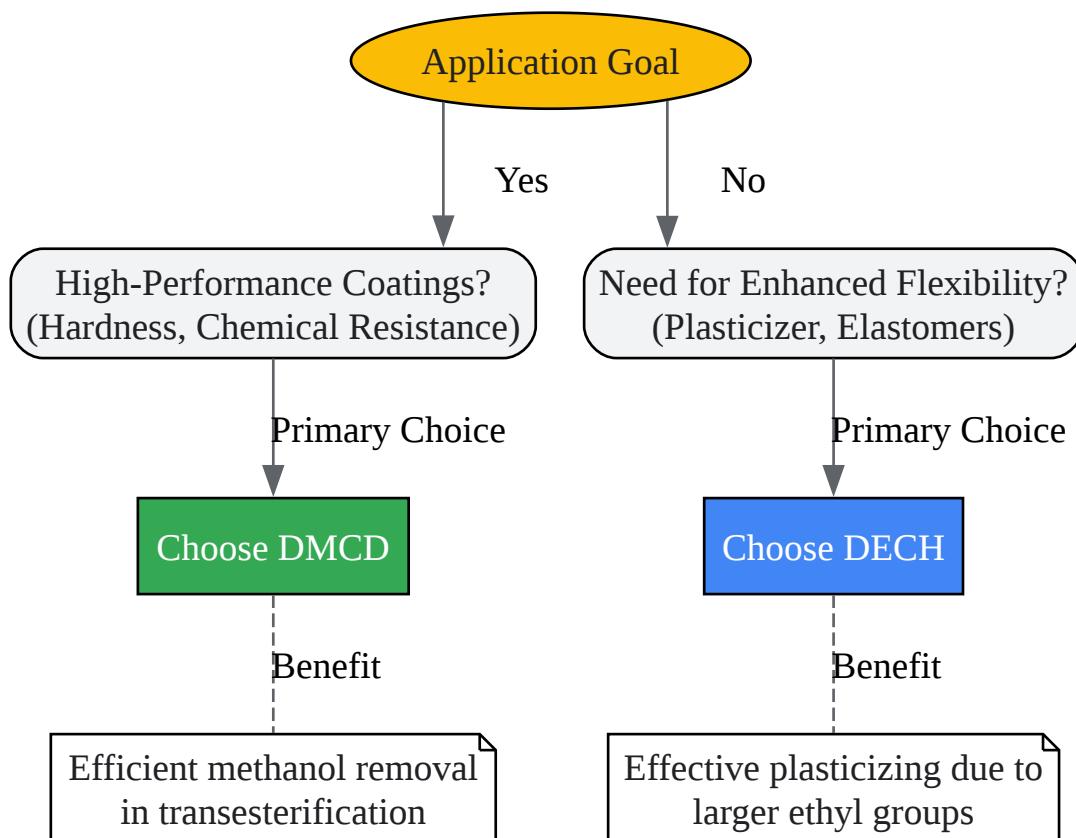
Common Synthesis Routes

Both diesters are typically produced via the catalytic hydrogenation of their aromatic precursors, dimethyl terephthalate (DMT) or diethyl terephthalate.[6][7] The process involves the saturation of the benzene ring, converting the flat, rigid aromatic structure into a flexible, three-dimensional cycloaliphatic ring.

Caption: General workflow for the synthesis of DMCD via hydrogenation of DMT.

Reactivity in Polycondensation

A critical point of differentiation is their behavior in transesterification reactions with diols (e.g., 1,4-butanediol) to form polyesters.


- **Dimethyl 1,4-cyclohexanedicarboxylate (DMCD):** Reacts with glycols to release methanol.[5] Methanol has a low boiling point (64.7 °C), which allows for its easy removal from the reaction vessel, driving the polymerization reaction toward completion. This is highly efficient and is a common industrial practice.
- **Diethyl 1,4-cyclohexanedicarboxylate (DECH):** This reaction releases ethanol. With a higher boiling point (78.4 °C), ethanol requires more energy and higher vacuum to be removed efficiently compared to methanol. This can influence the choice of reactor design and processing conditions.

The lower reactivity of the secondary C-H bonds in the cyclohexane ring compared to the aromatic ring in terephthalates imparts excellent hydrolytic stability to polymers derived from both DMCD and DECH.[5]

Applications and Performance Insights

The properties and reactivity profiles of DECH and DMCD translate into distinct application advantages.

- **DMCD in High-Performance Coatings:** DMCD is extensively used to synthesize polyester polyols for polyurethane coatings.[2][5] These coatings are valued in automotive and industrial applications for their exceptional balance of hardness and flexibility, superior chemical and stain resistance, and outstanding hydrolytic stability.[5] The compact methyl group and the stable cycloaliphatic ring contribute to a durable and weather-resistant polymer backbone.
- **DECH as a Specialty Plasticizer and Flexibility Enhancer:** DECH is frequently utilized as a non-phthalate plasticizer, particularly in applications requiring high flexibility and durability, such as specialty polymers for the automotive and consumer goods sectors.[1] Its larger ethyl groups create more free volume within the polymer matrix, effectively lowering the glass transition temperature and imparting flexibility. It is also used in the synthesis of pharmaceuticals and is being explored for creating biodegradable materials.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Dimethyl 1,4-cyclohexanedicarboxylate | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl 1,4-cyclohexanedicarboxylate | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans 97 94-60-0 [sigmaaldrich.com]

- 5. Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) | Eastman [eastman.com]
- 6. US20160326088A1 - Method for preparing dimethyl 1,4-cyclohexanedicarboxylate and method for preparing 1,4-cyclohexanediethanol - Google Patents [patents.google.com]
- 7. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Comparative study of Diethyl vs Dimethyl 1,4-cyclohexanedicarboxylate properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097560#comparative-study-of-diethyl-vs-dimethyl-1-4-cyclohexanedicarboxylate-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com